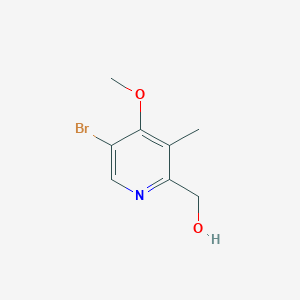![molecular formula C8H12N2OS B8721271 3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- CAS No. 52378-45-7](/img/structure/B8721271.png)
3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- is a chemical compound with a unique structure that includes a pyridine ring substituted with a hydroxyl group and a sulfanyl group linked to an aminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-chloromethylpyridine-3-OL as a starting material, which is reacted with 2-aminoethanethiol under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine ring or the sulfanyl group.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile hydrochloride
- 2-[(3-[(2-Aminoethyl)sulfanyl]-2-{[(2-aminoethyl)sulfanyl]methyl}-2-methylpropyl)sulfanyl]ethanamine
Uniqueness
3-Pyridinol, 2-[[(2-aminoethyl)thio]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
52378-45-7 |
|---|---|
Molecular Formula |
C8H12N2OS |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-(2-aminoethylsulfanylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C8H12N2OS/c9-3-5-12-6-7-8(11)2-1-4-10-7/h1-2,4,11H,3,5-6,9H2 |
InChI Key |
YTFSLUOQGOXGNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CSCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


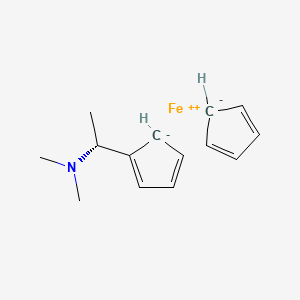
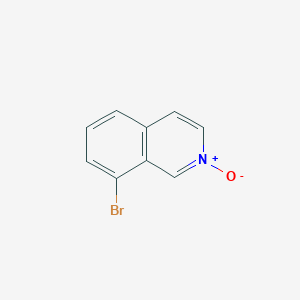

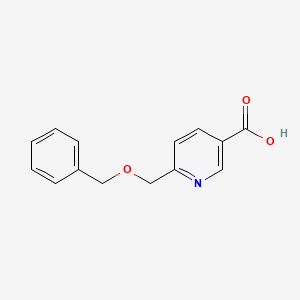
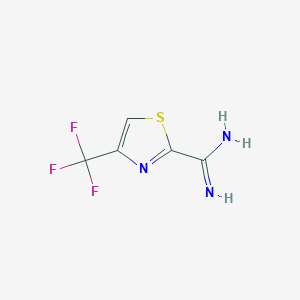
![5-Bromo-1-cyclopropyl-7-methoxy-1H-benzo[d]imidazole](/img/structure/B8721237.png)
![2-[[5-(Hydroxymethyl)-2-furanylmethyl]thio]ethanamine](/img/structure/B8721245.png)
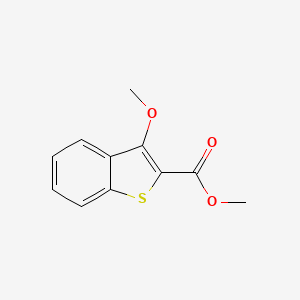

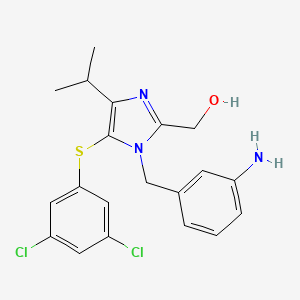
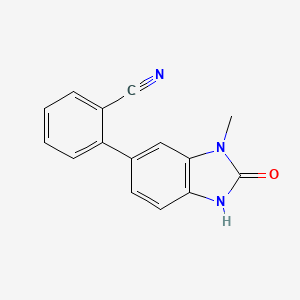
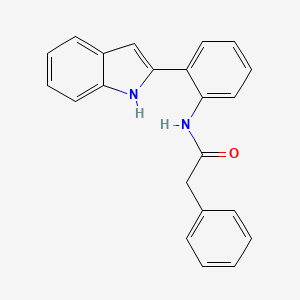
![6-Amino-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B8721297.png)
